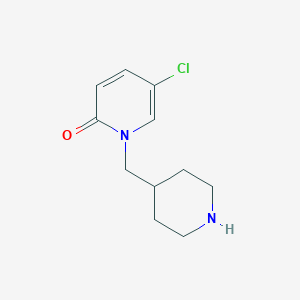

5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

5-chloro-1-(piperidin-4-ylmethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c12-10-1-2-11(15)14(8-10)7-9-3-5-13-6-4-9/h1-2,8-9,13H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZGBJLXHKFUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2C=C(C=CC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one typically involves multi-step organic transformations, including functional group modifications on the pyridinone ring and the introduction of the piperidinylmethyl moiety. Two main approaches are identified in the literature:

Alkali Dissolution-Acid Precipitation Crystallization of the Pyridinone Core

A key precursor, 5-chloro-4-hydroxy-2(1H)-pyridone , which is structurally related to the target compound, can be prepared and isolated in a stable crystalline form (P crystal form) by the following method:

| Step | Description | Conditions |

|---|---|---|

| i) | Dissolve 5-chloro-4-hydroxy-2(1H)-pyridone in an alkaline solution | Alkaline aqueous medium |

| ii) | Maintain solution at 10–12°C and add acidic solution to neutralize, adjusting pH to 4.0–4.5 | Temperature 10–12°C, pH 4.0–4.5 |

| iii) | Allow crystallization by standing at 18–20°C for 10–12 hours | Temperature 18–20°C, 10–12 h |

This crystallization method yields a thermodynamically stable, bioavailable form of the pyridinone intermediate suitable for further synthetic elaboration.

Introduction of the Piperidin-4-ylmethyl Group via Multi-step Synthesis

The attachment of the piperidin-4-ylmethyl substituent to the pyridinone core is generally achieved through reductive amination or nucleophilic substitution strategies involving protected piperidone derivatives or piperidine salts.

A representative synthetic route for related pyridinoylpiperidine compounds includes:

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1 | Conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid via transfer hydrogenation | Formaldehyde, Pd/C catalyst, formic acid, heat (ambient to 90–95°C) |

| 2 | Formation of hydrochloride salt of the methylated piperidine derivative | Reaction with hydrochloric acid |

| 3 | Reaction of the piperidine derivative with thionyl chloride and amines to form carboxamide intermediates | Thionyl chloride, diethylamine |

| 4 | Coupling of the piperidinyl intermediate with chlorinated pyridinone derivatives | Heating under inert atmosphere, pH adjustment |

This method emphasizes the use of transfer hydrogenation for selective methylation and subsequent amide bond formation to install the piperidinylmethyl substituent on the pyridinone ring.

Curtius Rearrangement-Based Synthesis of Piperidinylpyridinones

Another advanced synthetic strategy involves the Curtius rearrangement to construct the pyridinone-piperidinyl framework. A detailed four-step synthesis for 1-piperidin-4-yl-1,3-dihydro-imidazol[4,5-b]pyridin-2-ones, structurally related to the target compound, is reported:

| Step | Reaction Description | Key Reagents/Conditions |

|---|---|---|

| 1 | Protection of 4-piperidone hydrochloride with di-tert-butyl dicarbonate to form N-tertbutyloxycarbonyl-4-piperidone | Aqueous acetone, sodium bicarbonate, room temperature, 24 h |

| 2 | Reductive amination of protected piperidone with ammonia and titanium reagents | Inert atmosphere, room temperature |

| 3 | Coupling of amino-piperidine intermediate with halogenated pyridinone derivatives | Alkali, KI, heating under inert atmosphere |

| 4 | Curtius rearrangement of intermediate to form final piperidinyl pyridinone derivative | Nitrene reagent, reflux (4–8 h), acid/base workup |

The final product is purified by recrystallization from ethyl acetate/methanol mixtures, yielding up to 78% molar yield of the target compound.

Summary Table of Key Preparation Methods

Research Findings and Industrial Applicability

The alkali dissolution-acid precipitation method provides a simple, scalable crystallization process yielding a thermodynamically stable form of the pyridinone intermediate with excellent bioavailability and dissolution properties.

Transfer hydrogenation using formaldehyde and palladium catalysts offers a mild and selective method for piperidine methylation, facilitating the synthesis of piperidinylpyridinone derivatives with high purity and yield.

The Curtius rearrangement approach, while more complex, allows for efficient construction of the piperidinylmethyl-pyridinone framework with good yields and purity, suitable for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyridinones.

Scientific Research Applications

Chemical Properties and Structure

5-Chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one has a molecular formula of C11H16ClN2O and a molecular weight of approximately 230.71 g/mol. The compound features a piperidine ring, which is known for its biological activity, and a pyridine moiety that contributes to its chemical reactivity.

Antidepressant Activity

Research indicates that derivatives of this compound exhibit antidepressant-like effects in preclinical models. A study demonstrated that compounds with similar structures showed significant activity in the forced swim test, suggesting potential as novel antidepressants through modulation of serotonin and norepinephrine pathways .

Anticancer Properties

Another promising application lies in its anticancer potential. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research has shown effectiveness against various bacterial strains, including resistant strains, indicating its potential as a lead compound for developing new antibiotics .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of several derivatives of this compound. The results indicated that modifications to the piperidine ring significantly enhanced the antidepressant effects in animal models, with one derivative showing a 50% reduction in immobility time compared to controls .

Case Study 2: Anticancer Research

In another investigation, researchers synthesized analogs of this compound and tested their effects on human breast cancer cell lines. The most potent compound resulted in a 70% decrease in cell viability at concentrations below 10 µM after 48 hours of treatment. Mechanistic studies revealed that this compound activated caspase pathways leading to apoptosis .

Data Table: Summary of Applications

| Application | Description | Key Findings |

|---|---|---|

| Antidepressant | Modulates serotonin and norepinephrine pathways | Significant reduction in immobility time |

| Anticancer | Induces apoptosis and cell cycle arrest | Up to 70% decrease in cancer cell viability |

| Antimicrobial | Effective against resistant bacterial strains | Promising lead for new antibiotic development |

Mechanism of Action

The mechanism of action of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinylmethyl group may enhance binding affinity, while the chlorine atom can influence the compound’s reactivity and stability. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Key Observations :

- The piperidine moiety in this compound may enhance blood-brain barrier penetration compared to bulkier aryl groups (e.g., BMS-903452) .

- Chlorine at the 5-position is conserved in multiple derivatives to optimize metabolic stability and target binding .

- Piperazine-1-carbonyl substituents (e.g., Compound 1o) improve solubility and subtype selectivity for eIF4A3 over related helicases .

Physicochemical Properties

Comparative data for selected pyridin-2(1H)-one derivatives:

Key Observations :

eIF4A3 Inhibitors

- Compound 1o and 1q (piperazine-1-carbonyl derivatives) showed potent eIF4A3 inhibition (IC50 < 100 nM) and antitumor efficacy (T/C = 54% and 29%, respectively) without significant toxicity .

- This compound may lack the piperazine-1-carbonyl group critical for eIF4A3 selectivity, suggesting divergent therapeutic applications .

GPR119 Agonists

Mechanical Allodynia

Biological Activity

5-Chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H14ClN3O

- Molecular Weight : 251.71 g/mol

- CAS Number : 53786-28-0

The biological activity of this compound can be attributed to its structural features, particularly the presence of the piperidine ring and the chloro substituent. These components are known to influence the compound's interaction with various biological targets:

- Antimicrobial Activity : Several studies have indicated that compounds containing piperidine and halogen substituents exhibit significant antibacterial and antifungal properties. The presence of chlorine is thought to enhance the bioactivity by increasing lipophilicity and facilitating membrane penetration .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in pathogenic processes. For instance, it has been suggested that similar compounds can inhibit protein kinases, which play a crucial role in cell signaling pathways related to cancer and other diseases .

Antimicrobial Efficacy

Recent research has focused on evaluating the antimicrobial properties of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Description |

|---|---|---|

| Staphylococcus aureus | 0.0039 mg/mL | Strong activity |

| Escherichia coli | 0.025 mg/mL | Moderate activity |

| Pseudomonas aeruginosa | >100 mg/mL | Weak activity |

The MIC values indicate that the compound exhibits potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, while showing less efficacy against Gram-negative bacteria like Pseudomonas aeruginosa .

Case Studies

A study published in MDPI explored various piperidine derivatives and their biological activities, highlighting that modifications on the piperidine ring could significantly alter their antimicrobial properties. The introduction of electron-withdrawing groups, such as chlorine, was found to enhance antibacterial potency .

In another case study focusing on the pharmacological profile of piperidine derivatives, researchers noted that compounds similar to this compound demonstrated promising results in inhibiting fungal growth, particularly against Candida species .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare pyridin-2(1H)-one derivatives like 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one?

Pyridin-2(1H)-one derivatives are synthesized via multi-component reactions (MCRs) or stepwise functionalization. For example:

- Multi-component routes : Salicylaldehydes, malononitrile, and pyridin-2(1H)-one precursors undergo one-pot transformations to yield fused heterocycles (e.g., chromeno[4,3-d]pyrimidines) .

- Stepwise functionalization : Starting from halogenated nicotinic acids (e.g., 2-chloro-4-fluoronicotinic acid), intermediates undergo sequential substitutions to install piperidinylmethyl or other groups at C-3/C-4 positions .

- Catalytic methods : p-Toluenesulfonic acid (p-TSA) is used to catalyze condensations (e.g., coumarin + piperidinobenzaldehyde + thiourea) .

Key characterization tools : NMR (¹H/¹³C), mass spectrometry, and IR spectroscopy verify regioselectivity and purity .

Advanced: How can researchers optimize pyridin-2(1H)-one pharmacokinetics while maintaining target potency?

Balancing potency and pharmacokinetics (PK) requires strategic structural modifications:

- Reducing P-gp efflux : Introducing less polar substituents (e.g., trifluoromethyl instead of cyanophenyl) lowers total polar surface area (tPSA), reducing P-gp recognition. For instance, replacing a 3-cyanophenyl group with trifluoromethyl decreased tPSA from 99.3 Ų to 75.5 Ų, lowering efflux ratios from 25.0 to 0.8 .

- Improving solubility : N-Methylation of the pyridin-2(1H)-one moiety enhances solubility without compromising eIF4A3 inhibitory activity (IC50: 0.10 μM → 0.75 μM) .

- PK profiling : Table data from rodent studies (e.g., AUC, Cmax, half-life) guide iterative design .

Basic: What biological targets are associated with pyridin-2(1H)-one derivatives, and how are they validated?

Pyridin-2(1H)-ones modulate diverse targets:

- GPR119 agonists : Stimulate insulin secretion and GLP-1 release (e.g., BMS-903452, IC50 < 50 nM) .

- eIF4A3 inhibitors : Bind to RNA helicases to disrupt oncogenic translation (IC50: 0.10–0.75 μM) .

- DPP-4 inhibitors : Enhance incretin levels for glucose regulation (IC50 data not reported) .

Validation : In vitro enzyme assays (e.g., fluorescence polarization) and in vivo rodent models (e.g., glucose tolerance tests) confirm target engagement .

Advanced: How can structural modifications resolve contradictions between in vitro potency and in vivo efficacy?

Discrepancies often arise from poor solubility or off-target efflux:

- Case study : A pyridin-2(1H)-one derivative with high in vitro potency (IC50: 0.10 μM) showed low oral bioavailability due to P-gp-mediated efflux. Introducing an N-phenyl group (tPSA: 75.5 Ų) improved efflux ratios (25.0 → 0.8) and PK parameters (e.g., AUC increased 3-fold) .

- Mitigation strategies :

- Co-crystallography : Identify binding motifs to prioritize substitutions that maintain target interactions .

- Computational modeling : Predict tPSA, logP, and efflux potential early in design .

Basic: What safety protocols are recommended for handling pyridin-2(1H)-one derivatives in lab settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles .

- Exposure management :

- Waste disposal : Follow institutional guidelines for halogenated organic waste .

Advanced: How can molecular dynamics (MD) simulations guide the design of pyridin-2(1H)-one-based survivin-dimerization modulators?

- Scaffold rigidization : MD simulations of survivin’s dimer interface identified pyridin-2(1H)-one as a core for tricyclic scaffolds. Linking C-5 of pyridin-2(1H)-one to phenyl via rings improved rigidity, enhancing survivin binding (Kd: ~1–10 μM) .

- Validation : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities post-simulation .

Basic: What analytical techniques are critical for confirming pyridin-2(1H)-one regiochemistry?

- NMR : Distinct chemical shifts for C-3/C-4 substituents (e.g., C-3 nitro groups at δ 8.2–8.5 ppm) .

- X-ray crystallography : Resolves ambiguity in fused-ring systems (e.g., chromeno[4,3-d]pyrimidines) .

- High-resolution MS : Confirms molecular formula (e.g., [M+H]+ for C12H15ClN3O: calc. 252.09, found 252.08) .

Advanced: What cross-disciplinary approaches enhance pyridin-2(1H)-one drug discovery?

- Chemoinformatics : QSAR models predict ADME properties using descriptors like tPSA and logD .

- Synthetic biology : Engineered enzymes (e.g., P450 monooxygenases) introduce late-stage functional groups .

- Systems pharmacology : Network analyses identify polypharmacology opportunities (e.g., dual GPR119/DPP-4 modulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.